2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
Description
2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a piperazine-based compound featuring a naphthalene-2-yloxy group linked to an ethanone backbone and a pyridin-3-ylmethyl-substituted piperazine moiety. Its structural design aligns with pharmacophores common in CNS-active and antiparasitic agents, where the piperazine-ethanone framework serves as a scaffold for modulating receptor interactions .
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H23N3O2/c26-22(17-27-21-8-7-19-5-1-2-6-20(19)14-21)25-12-10-24(11-13-25)16-18-4-3-9-23-15-18/h1-9,14-15H,10-13,16-17H2 |
InChI Key |
YHAMLIMGVYODKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Biological Activity
The compound 2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
- Molecular Formula : C20H22N2O2
- Molecular Weight : 334.41 g/mol
Antimicrobial Activity
Research indicates that derivatives of naphthalene and piperazine, such as the compound , exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with DNA replication processes.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 5 | E. coli |
| 2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone | TBD | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that naphthalene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the cell cycle.
A study conducted on similar piperazine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo, suggesting that the compound may possess similar properties.
The biological activity of 2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Intercalation : The planar structure of naphthalene allows for intercalation into DNA, potentially disrupting replication.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various naphthalene derivatives against resistant strains of bacteria. The results indicated that compounds with structural similarities to 2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone exhibited lower MIC values compared to traditional antibiotics, highlighting their potential as novel antimicrobial agents.
Study on Anticancer Properties
Another study focused on the anticancer activity of piperazine-based compounds. The results showed that these compounds could significantly reduce cell viability in several cancer cell lines through apoptosis induction. The specific pathways activated by these compounds are still under investigation but suggest a promising avenue for further research.
Comparison with Similar Compounds
Key Observations:
- Pyridin-3-ylmethyl vs. Pyridin-2-yl: The position of the pyridine nitrogen (3 vs. 2) alters electronic properties and hydrogen-bonding capacity, which could modulate receptor affinity (e.g., 5-HT6 antagonism in vs. CYP51 inhibition in ) .
- Pharmacological Outcomes: Antipsychotic activity in biphenyl-piperazine derivatives () correlates with QPlogBB (brain/blood partition coefficient) and electron affinity, suggesting the target compound’s naphthalene group may similarly influence CNS bioavailability .
Limitations and Contradictions
- Contradictory Substituent Effects : While 2-methoxyphenyl groups reduce catalepsy in antipsychotic agents (), the target compound’s pyridin-3-ylmethyl group may prioritize receptor selectivity over catalepsy mitigation.
- Gaps in Activity Data : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
